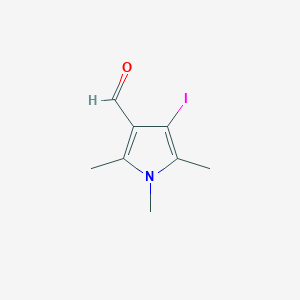

![molecular formula C17H10IN3OS B2459060 4-cyano-N-[4-(4-iodophényl)-1,3-thiazol-2-yl]benzamide CAS No. 313406-00-7](/img/structure/B2459060.png)

4-cyano-N-[4-(4-iodophényl)-1,3-thiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

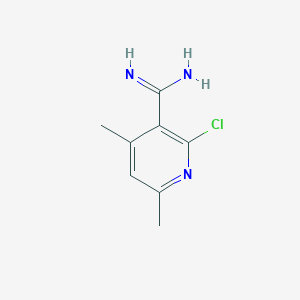

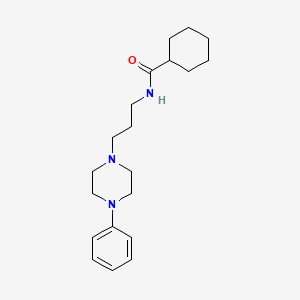

The compound “4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule. It contains a cyano group (-CN), an iodophenyl group (C6H4I), a thiazol group (a ring containing nitrogen and sulfur), and a benzamide group (a benzene ring attached to a carboxamide group). The exact properties of this compound would depend on the specific arrangement of these groups .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, a possible synthesis could start with a benzamide, which could be reacted with a suitable reagent to introduce the thiazol group. The cyano group could then be introduced through a reaction with a cyanating agent. Finally, the iodophenyl group could be introduced through a halogenation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide and iodophenyl groups are both aromatic and would contribute to the overall stability of the molecule. The thiazol ring would introduce some strain into the molecule, while the cyano group would likely be a site of high electron density .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The cyano group could be hydrolyzed to form a carboxylic acid, or it could undergo addition reactions with nucleophiles. The iodophenyl group could undergo substitution reactions with suitable nucleophiles. The thiazol ring could potentially be opened under acidic or basic conditions .Mécanisme D'action

4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide exerts its effects by inhibiting the activity of specific proteins, such as Aurora kinase A and B, which are involved in cell division and proliferation. By inhibiting the activity of these proteins, 4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide disrupts the normal cell cycle and induces cell death in cancer cells. In neurodegenerative diseases, 4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway. In infectious diseases, 4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide inhibits viral replication by targeting viral RNA polymerase.

Biochemical and Physiological Effects:

4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, 4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide induces cell death and inhibits the growth of cancer cells. In neurodegenerative diseases, 4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide protects neurons from oxidative stress and reduces inflammation. In infectious diseases, 4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide inhibits viral replication and reduces viral load.

Avantages Et Limitations Des Expériences En Laboratoire

4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide has several advantages for lab experiments, such as its high potency and selectivity for specific proteins. However, 4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide also has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.

Orientations Futures

There are several future directions for the development and application of 4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of 4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide derivatives with improved solubility and bioavailability. In cancer research, 4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide could be further studied in combination with other chemotherapeutic agents to enhance its efficacy. In neurodegenerative diseases, 4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide could be studied in animal models to evaluate its potential for clinical use. In infectious diseases, 4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide could be further studied in vitro and in vivo to evaluate its potential as an antiviral agent.

Conclusion:

In conclusion, 4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is a novel chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide and its derivatives for clinical use.

Méthodes De Synthèse

The synthesis of 4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide involves the reaction of 4-iodoaniline with 2-bromo-4'-cyanoacetophenone in the presence of potassium carbonate and copper(I) iodide. The resulting intermediate is then reacted with 2-aminothiazole in the presence of triethylamine to yield 4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide. The purity of the compound is confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Applications De Recherche Scientifique

- Potentiel: Les chercheurs ont exploré les cyanoacétamides N-aryle et/ou N-hétéryle pour construire des hétérocycles organiques, qui pourraient être précieux pour la découverte de médicaments .

- Applications: Étudier son potentiel antimicrobien et anticancéreux contre les pathogènes résistants aux médicaments et les cellules cancéreuses .

Synthèse hétérocyclique

Études antimicrobiennes et anticancéreuses

Activité anti-VIH

Propriétés

IUPAC Name |

4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10IN3OS/c18-14-7-5-12(6-8-14)15-10-23-17(20-15)21-16(22)13-3-1-11(9-19)2-4-13/h1-8,10H,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRLJPNNKOGWKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10IN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

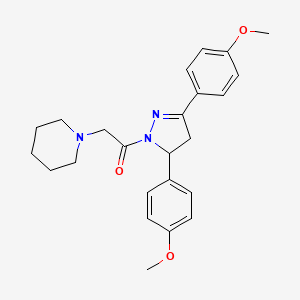

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2458979.png)

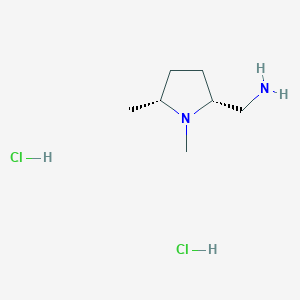

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2458982.png)

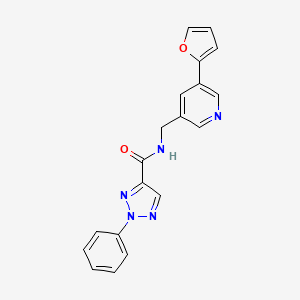

![4-chloro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2458988.png)

![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2458997.png)

![2-(7-Methoxy-5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2458999.png)